
5-Methoxyquinoline-3-carboxylic acid
Vue d'ensemble
Description
5-Methoxyquinoline-3-carboxylic acid is a chemical compound with the molecular formula C11H9NO3 . It has a molecular weight of 203.2 and is a solid at room temperature . The IUPAC name for this compound is 5-methoxy-3-quinolinecarboxylic acid .
Synthesis Analysis
The synthesis of quinoline derivatives, such as 5-Methoxyquinoline-3-carboxylic acid, has been a topic of interest in recent years . Various synthesis protocols have been reported in the literature, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .
Molecular Structure Analysis
The molecular structure of 5-Methoxyquinoline-3-carboxylic acid consists of a quinoline ring with a methoxy group at the 5th position and a carboxylic acid group at the 3rd position . The InChI code for this compound is 1S/C11H9NO3/c1-15-10-4-2-3-9-8(10)5-7(6-12-9)11(13)14/h2-6H,1H3,(H,13,14) .
Chemical Reactions Analysis
Quinoline derivatives, such as 5-Methoxyquinoline-3-carboxylic acid, exhibit similar reactions to pyridine and benzene and can participate in both electrophilic and nucleophilic substitution reactions . They can also form salts with acids .
Physical And Chemical Properties Analysis
5-Methoxyquinoline-3-carboxylic acid is a solid at room temperature . It has a molecular weight of 203.2 . The compound has a composition of C (65.02%), H (4.46%), N (6.89%), O (23.62%) .
Applications De Recherche Scientifique
Fluorescent Labeling and Analysis
A novel fluorophore derived from 5-methoxyindole-3-acetic acid, with strong fluorescence in a wide pH range, was developed for biomedical analysis. This compound exhibits strong fluorescence with a large Stokes' shift in aqueous media, making it highly stable against light and heat. It has been applied as a fluorescent labeling reagent, demonstrating the potential for high-sensitivity detection in analytical chemistry (Hirano et al., 2004).
Pharmaceutical Development
The tripeptidic inhibitor BMS-605339 incorporates a cyclopropylacylsulfonamide moiety, derived from optimization involving quinoline derivatives, showing antiviral activity in hepatitis C virus-infected patients. This highlights the role of quinoline derivatives in the development of potent pharmaceutical agents (Scola et al., 2014).
Corrosion Inhibition
Quinazoline Schiff base compounds, including those derived from quinoline derivatives, demonstrated significant corrosion inhibition for mild steel in hydrochloric acid solution. This suggests the potential of quinoline-based compounds in protecting metals against corrosion, which is crucial in industrial applications (Khan et al., 2017).
Chemosensing
A study on 5-chloro-8-methoxyquinoline appended diaza-18-crown-6 revealed its selective response to Cd2+ ions over other tested metal ions via a large increase in fluorescence. This compound could be useful in measuring cadmium concentrations in waste effluent streams and food products, showcasing the environmental and food safety applications of quinoline derivatives (Prodi et al., 2001).
Antituberculosis Activity
The synthesis and antituberculosis activity study of 2-R-3-oxomorpholino-[5,6-c]-6-R'-quinolin-5-ones show the potential of quinoline derivatives in treating tuberculosis, indicating their importance in developing new antibacterial agents (Taran et al., 2000).
Safety And Hazards
Orientations Futures
While specific future directions for 5-Methoxyquinoline-3-carboxylic acid were not found in the search results, quinoline derivatives have been the focus of recent research due to their versatile applications in industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, and there is ongoing research into the synthesis of bioactive derivatives .
Propriétés
IUPAC Name |
5-methoxyquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-10-4-2-3-9-8(10)5-7(6-12-9)11(13)14/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTWNFKXMYNHOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20631113 | |
| Record name | 5-Methoxyquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20631113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxyquinoline-3-carboxylic acid | |
CAS RN |
1361091-98-6 | |
| Record name | 5-Methoxyquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20631113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


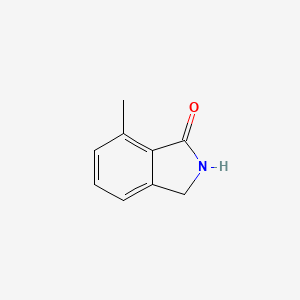
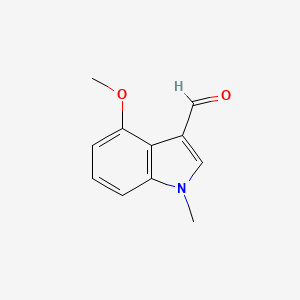
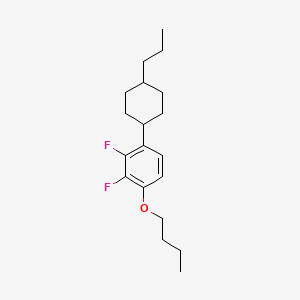

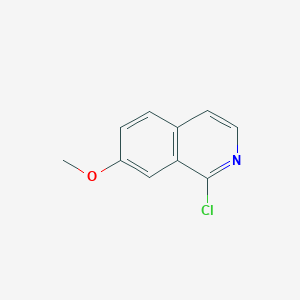
![N,N-Bis[3-(triethoxysilyl)propyl]urea](/img/structure/B1592831.png)
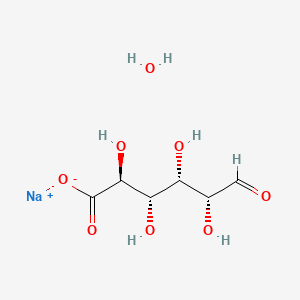
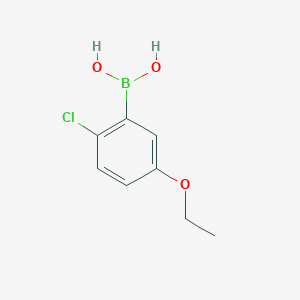
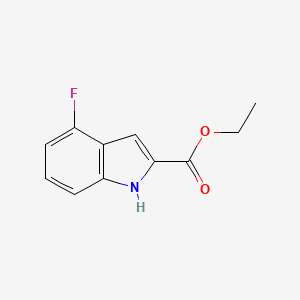

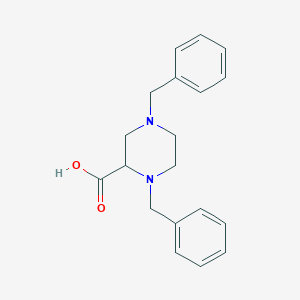
![4-Benzyl-7-oxa-4-azaspiro[2.5]octane](/img/structure/B1592843.png)

